Cas no 2228520-46-3 (5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane)

5-(3-Bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane is a brominated indane derivative featuring a methoxy-substituted dioxaindane core and a reactive 3-bromopropenyl side chain. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions and as a building block for more complex heterocyclic systems. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups enhances its utility in regioselective transformations. Its stable dioxaindane scaffold ensures compatibility with a range of reaction conditions, making it a valuable intermediate for pharmaceutical and agrochemical research. The compound's well-defined structure facilitates precise functionalization, supporting applications in medicinal chemistry and material science.
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane structure
2228520-46-3 structure
Product Name:5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
CAS No:2228520-46-3
MF:C11H11BrO3
MW:271.107242822647
CID:6041451
PubChem ID:165686171
Update Time:2025-05-23

5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane Chemical and Physical Properties

Names and Identifiers

    • 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
    • 2228520-46-3
    • EN300-1989935
    • Inchi: 1S/C11H11BrO3/c1-7(5-12)8-3-10-11(15-6-14-10)4-9(8)13-2/h3-4H,1,5-6H2,2H3
    • InChI Key: UFIVZZINEJUXIV-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1=CC2=C(C=C1OC)OCO2

Computed Properties

  • Exact Mass: 269.98916g/mol
  • Monoisotopic Mass: 269.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 27.7Ų

5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1989935-0.05g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
0.05g
$1104.0 2023-09-16
Enamine
EN300-1989935-0.1g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
0.1g
$1157.0 2023-09-16
Enamine
EN300-1989935-0.25g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
0.25g
$1209.0 2023-09-16
Enamine
EN300-1989935-0.5g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
0.5g
$1262.0 2023-09-16
Enamine
EN300-1989935-1.0g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
1g
$1315.0 2023-06-01
Enamine
EN300-1989935-2.5g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
2.5g
$2576.0 2023-09-16
Enamine
EN300-1989935-5.0g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
5g
$3812.0 2023-06-01
Enamine
EN300-1989935-10.0g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
10g
$5652.0 2023-06-01
Enamine
EN300-1989935-1g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
1g
$1315.0 2023-09-16
Enamine
EN300-1989935-5g
5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane
2228520-46-3
5g
$3812.0 2023-09-16

Additional information on 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane

Introduction to 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane (CAS No. 2228520-46-3)

5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane, identified by its Chemical Abstracts Service (CAS) number 2228520-46-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dioxane family, a class of molecules characterized by a six-membered ring containing two oxygen atoms. The presence of a bromine substituent at the propenyl position and a methoxy group at the sixth position introduces unique electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.

The structural features of 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane make it an attractive building block for the synthesis of more complex molecules. The bromine atom, in particular, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl systems. These types of transformations are pivotal in drug discovery, as biaryl structures are prevalent in many bioactive compounds. Additionally, the methoxy group can participate in various functionalization strategies, including etherification or demethylation reactions, further expanding the synthetic possibilities.

In recent years, there has been a growing interest in dioxane derivatives due to their potential biological activities. Dioxanes are known to exhibit a range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. The specific substitution pattern in 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane may confer unique interactions with biological targets, making it a promising candidate for further investigation. For instance, studies have shown that dioxane-based compounds can interact with enzymes and receptors involved in metabolic pathways relevant to diseases such as cancer and diabetes.

One of the most compelling aspects of 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane is its potential as a lead compound for drug development. Researchers have leveraged similar dioxane scaffolds to identify novel therapeutic agents with improved efficacy and reduced toxicity compared to existing treatments. The bromine substituent allows for rapid diversification of the molecule’s structure through palladium-catalyzed reactions, enabling the exploration of numerous analogues. This combinatorial approach has been instrumental in optimizing drug candidates for clinical trials.

The methoxy group in 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane also plays a critical role in modulating the compound’s pharmacokinetic properties. Methoxy groups are often incorporated into drugs to enhance solubility and metabolic stability. By influencing these properties, the methoxy substituent can help improve the bioavailability and duration of action of potential therapeutic agents derived from this scaffold. This underscores the importance of fine-tuning molecular structure to achieve desired pharmacological outcomes.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane. Molecular modeling techniques allow researchers to predict binding affinities and optimize interactions with biological targets before conducting experimental validations. These simulations have been particularly useful in identifying key structural features that contribute to biological activity. For example, studies have demonstrated that certain dioxane derivatives exhibit enhanced binding affinity due to specific hydrogen bonding interactions or hydrophobic effects induced by their substitution patterns.

The synthesis of 5-(3-bromoprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane involves multi-step organic transformations that highlight its synthetic utility. The preparation typically begins with the formation of the dioxane ring through intramolecular cyclization reactions. Subsequent functionalization steps introduce the bromine and methoxy groups at appropriate positions on the ring. These synthetic routes often employ transition metal catalysts to facilitate key bond-forming steps efficiently.

In conclusion,5-(3-bromoprop-1-en-2-yi)-6-methoxy-l, 3-dioxaindane (CAS No. 2228520 - 46 - 33 is a structurally interesting compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it an excellent candidate for further exploration as a lead structure or intermediate in drug development programs . As our understanding of molecular interactions continues to evolve , compounds like this will undoubtedly play an important role i n shaping future therapeutic strategies . p >

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd